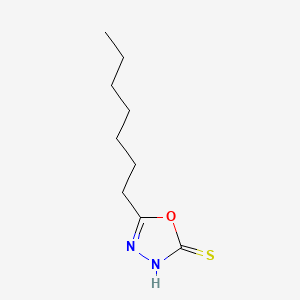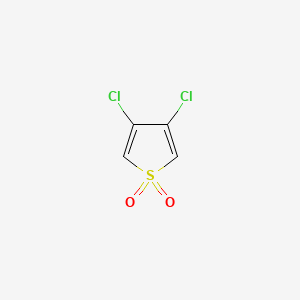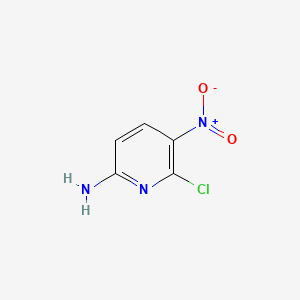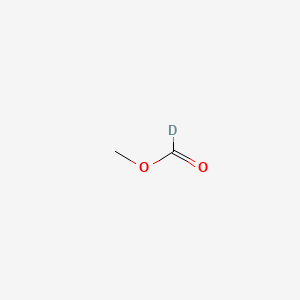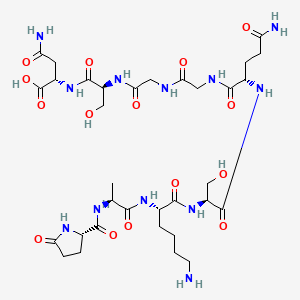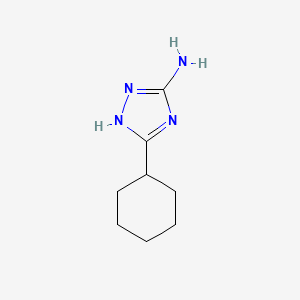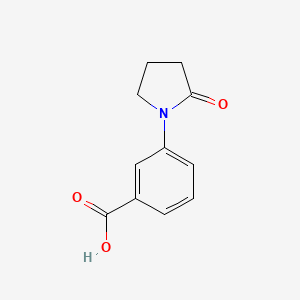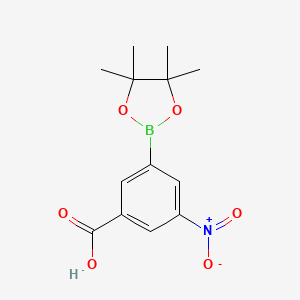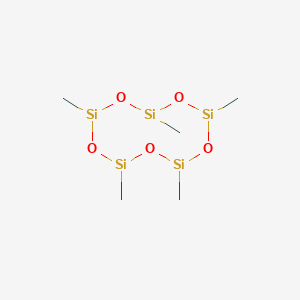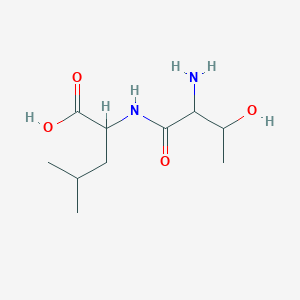
H-Thr-Leu-OH
Vue d'ensemble
Description
Dipeptides are molecules consisting of two amino acids linked by a single peptide bond
Applications De Recherche Scientifique
H-Thr-Leu-OH has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: In biological research, this compound is studied for its role in metabolic pathways and its interactions with enzymes and other biomolecules.
Medicine: this compound has potential therapeutic applications due to its biological activity.
Mécanisme D'action
Target of Action
H-Thr-Leu-OH, also known as Thr-Leu, is a dipeptide that is a part of larger peptide structuresIt’s worth noting that peptides, in general, can interact with a variety of cellular targets, including receptors and enzymes, which can influence numerous biological processes .
Mode of Action
Peptides like thr-leu typically interact with their targets through binding at the active site, which can lead to a change in the target’s conformation and function . This interaction can trigger a cascade of biochemical reactions within the cell, leading to various physiological effects.
Biochemical Pathways
Peptides can influence a variety of biochemical pathways depending on their sequence and the target they interact with . For instance, some peptides can influence the signaling pathways of cells, affecting processes like cell growth, differentiation, and metabolism .
Pharmacokinetics
A study on a similar peptide showed a relatively rapid elimination from the blood compartment with a biological half-life of 110 hours . The peptide was mainly concentrated in organs such as the liver, spleen, and kidneys, which are rich in reticuloendothelial cells .
Result of Action
Peptides can have a wide range of effects on cells, from influencing cell signaling and metabolism to affecting cell growth and differentiation .
Action Environment
The action, efficacy, and stability of Thr-Leu can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of peptides . Additionally, the presence of other molecules can influence the interaction of Thr-Leu with its targets .
Analyse Biochimique
Biochemical Properties
Thr-Leu plays a crucial role in biochemical reactions, particularly in protein synthesis and degradation. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes that Thr-Leu interacts with is threonine dehydratase, which catalyzes the deamination of threonine to produce α-ketobutyrate and ammonia . This interaction is essential for the biosynthesis of isoleucine. Additionally, Thr-Leu can interact with leucine aminopeptidase, an enzyme that hydrolyzes leucine-containing peptides . These interactions highlight the importance of Thr-Leu in amino acid metabolism and protein turnover.
Cellular Effects
Thr-Leu influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, Thr-Leu has been shown to modulate the activity of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation . By affecting mTOR signaling, Thr-Leu can influence protein synthesis, autophagy, and other cellular functions. Furthermore, Thr-Leu can impact gene expression by acting as a substrate for enzymes involved in epigenetic modifications, such as histone acetyltransferases . These effects underscore the significance of Thr-Leu in regulating cellular homeostasis.
Molecular Mechanism
The molecular mechanism of Thr-Leu involves its interactions with various biomolecules at the molecular level. Thr-Leu can bind to specific receptors or transporters on the cell membrane, facilitating its uptake into cells . Once inside the cell, Thr-Leu can act as an allosteric regulator of enzymes, modulating their activity. For example, Thr-Leu can inhibit the activity of threonine dehydratase at high concentrations, preventing excessive production of α-ketobutyrate . Additionally, Thr-Leu can influence gene expression by serving as a substrate for enzymes that modify chromatin structure, thereby affecting transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thr-Leu can change over time due to its stability and degradation. Thr-Leu is relatively stable under physiological conditions, but it can be degraded by proteases and peptidases over time . Long-term studies have shown that Thr-Leu can have sustained effects on cellular function, particularly in terms of protein synthesis and metabolic regulation . The degradation of Thr-Leu can lead to a decrease in its efficacy, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of Thr-Leu can vary with different dosages in animal models. At low doses, Thr-Leu can enhance protein synthesis and promote cell growth . At high doses, Thr-Leu can exhibit toxic effects, such as inhibiting threonine dehydratase activity and disrupting amino acid metabolism . Threshold effects have been observed, where a certain concentration of Thr-Leu is required to elicit a biological response . These findings emphasize the need for careful dosage optimization in therapeutic applications of Thr-Leu.
Metabolic Pathways
Thr-Leu is involved in several metabolic pathways, including amino acid metabolism and protein turnover. It serves as a substrate for enzymes such as threonine dehydratase and leucine aminopeptidase, which are involved in the catabolism of threonine and leucine, respectively . Thr-Leu can also influence metabolic flux by modulating the activity of key enzymes in these pathways . For instance, the inhibition of threonine dehydratase by Thr-Leu can affect the biosynthesis of isoleucine, highlighting its role in regulating amino acid metabolism .
Transport and Distribution
The transport and distribution of Thr-Leu within cells and tissues are mediated by specific transporters and binding proteins. Thr-Leu can be transported across the cell membrane by amino acid transporters, such as the system L transporter . Once inside the cell, Thr-Leu can be distributed to various cellular compartments, including the cytoplasm and mitochondria . The localization of Thr-Leu can influence its activity and function, as it can interact with different biomolecules in these compartments .
Subcellular Localization
The subcellular localization of Thr-Leu is critical for its activity and function. Thr-Leu can be targeted to specific cellular compartments through post-translational modifications or targeting signals . For example, Thr-Leu can be acetylated by histone acetyltransferases, directing it to the nucleus where it can influence gene expression . Additionally, Thr-Leu can be localized to the mitochondria, where it can participate in metabolic processes . These localization patterns highlight the versatility of Thr-Leu in regulating cellular functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipeptides like H-Thr-Leu-OH can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the activation of the carboxyl group of one amino acid and its coupling to the amino group of another amino acid . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of dipeptides like this compound often employs enzymatic methods due to their high specificity and efficiency. Enzymes such as proteases and peptidases can catalyze the formation of peptide bonds under mild conditions, making them suitable for large-scale production . Additionally, chemical ligation techniques, such as native chemical ligation (NCL), can be used to synthesize dipeptides with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
H-Thr-Leu-OH can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce reduced forms of the dipeptide. Substitution reactions can result in the formation of modified dipeptides with different functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to H-Thr-Leu-OH include other dipeptides formed from different combinations of amino acids, such as:
Gly-Leu: Glycyl-leucine, a dipeptide formed from glycine and leucine.
Ala-Leu: Alanyl-leucine, a dipeptide formed from alanine and leucine.
Val-Leu: Valyl-leucine, a dipeptide formed from valine and leucine.
Uniqueness of this compound
This compound is unique due to the presence of the hydroxyl group in the threonine residue, which can participate in hydrogen bonding and other interactions. This structural feature can influence the dipeptide’s reactivity and interactions with enzymes and other biomolecules . Additionally, the combination of threonine and leucine residues in this compound provides distinct physicochemical properties that differentiate it from other dipeptides .
Propriétés
IUPAC Name |
2-[(2-amino-3-hydroxybutanoyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-5(2)4-7(10(15)16)12-9(14)8(11)6(3)13/h5-8,13H,4,11H2,1-3H3,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBCIBCLXBKYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403105 | |
| Record name | Thr-Leu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50299-12-2 | |
| Record name | Thr-Leu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/new.no-structure.jpg)
